N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a pyrrolidine ring, a quinoline moiety, and a methoxybenzyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Attachment of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with a halogenated pyrrolidine intermediate.
Introduction of the Methoxybenzyl Group: The final step involves the coupling of the methoxybenzyl group to the pyrrolidine ring, often through a reductive amination process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline or benzyl positions, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may serve as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxylate
- N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carbothioamide
Uniqueness
Compared to similar compounds, N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and development.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific fields. Its complex structure allows for diverse chemical reactions and applications, making it a subject of ongoing research in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-18-9-6-16(7-10-18)14-23-22(26)25-13-12-19(15-25)28-21-11-8-17-4-2-3-5-20(17)24-21/h2-11,19H,12-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDQAGZILKAAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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